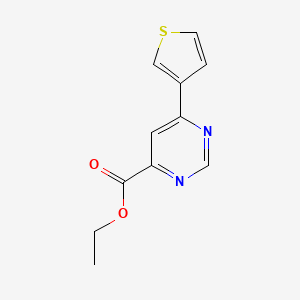

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate

CAS No.: 2098079-25-3

Cat. No.: VC3163981

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098079-25-3 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 |

| Standard InChI Key | ZDTIFRRTUSYAPD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 |

| Canonical SMILES | CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 |

Introduction

Chemical Properties and Structure

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS: 2098079-25-3) is characterized by a pyrimidine core with a thiophene substituent at position 6 and an ethyl carboxylate group at position 4. The molecular formula of this compound is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.28 g/mol . The structure features 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, forming a complex heterocyclic system with multiple functional groups.

The compound contains an electron-rich thiophene ring connected to a pyrimidine nucleus, which contributes to its unique electronic properties. This structural arrangement creates a planar, conjugated system that can participate in various molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The ethyl carboxylate group introduces additional functionality and potential reactivity sites for further chemical modifications.

Physical and Chemical Characteristics

Spectroscopic Characterization

Predicted Spectroscopic Features

For NMR characterization, the compound would likely show distinctive patterns in both ¹H-NMR and ¹³C-NMR spectra. The thiophene protons would typically appear in the aromatic region (δ 7.0-8.0 ppm), while the pyrimidine proton would resonate at even lower field due to the electron-withdrawing effect of the two nitrogen atoms. The ethyl ester group would show characteristic signals: a quartet for the -CH₂- group and a triplet for the terminal -CH₃ group in the aliphatic region.

In the IR spectrum, characteristic absorption bands would be expected for the C=O stretching of the ester group (approximately 1700-1730 cm⁻¹), C=N stretching of the pyrimidine ring (approximately 1580-1620 cm⁻¹), and C-S stretching associated with the thiophene moiety.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, it is informative to compare it with structurally related compounds that have been more extensively studied.

Structural Analogues

Several related compounds show structural similarities but important differences:

The key differences include:

-

Substitution position of the thiophene group (position-3 in Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate versus position-2 in many of the analogues).

-

Oxidation state of the pyrimidine ring (fully aromatic versus partially reduced).

-

Presence of additional functional groups and substituents.

These structural variations significantly influence the compounds' physical properties, chemical reactivity, and biological activities.

Current Research Status and Applications

Research Challenges

The limited availability of research data specifically on Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate suggests that this compound may be relatively understudied compared to some of its structural analogues. The compound appears to be commercially available from some chemical suppliers, though currently listed as discontinued , which may indicate challenges in its synthesis or limited research interest.

Chemical Reactivity and Modifications

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate contains several reactive sites that could be exploited for further chemical modifications:

-

The ethyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, amidation, and reduction.

-

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution reactions.

-

The thiophene moiety can participate in electrophilic aromatic substitution reactions, although with different reactivity compared to benzene derivatives.

-

Both heterocyclic rings offer possibilities for metallation reactions and subsequent functionalization.

These chemical transformations could provide access to a diverse array of derivatives with potentially enhanced biological activities or material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume